molecular formula CH3O3Re- B1225408 Methyltrioxorhenium(VII) CAS No. 70197-13-6

Methyltrioxorhenium(VII)

Cat. No.: B1225408
CAS No.: 70197-13-6
M. Wt: 249.24 g/mol
InChI Key: VZSXFJPZOCRDPW-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyltrioxorhenium(VII) plays a crucial role in biochemical reactions, primarily as a catalyst. It is known to interact with hydrogen peroxide (H₂O₂) to facilitate oxidation reactions. In these reactions, methyltrioxorhenium(VII) activates hydrogen peroxide, enabling the oxidation of organic substrates. The compound’s interaction with enzymes, proteins, and other biomolecules is primarily through its catalytic activity, where it forms transient complexes that facilitate the transfer of oxygen atoms .

Cellular Effects

Methyltrioxorhenium(VII) has been shown to influence various cellular processes. Its catalytic activity can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to generate reactive oxygen species (ROS) through the activation of hydrogen peroxide can lead to oxidative stress in cells. This oxidative stress can affect cell function by altering signaling pathways and gene expression, potentially leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of methyltrioxorhenium(VII) involves its interaction with hydrogen peroxide to form reactive intermediates. These intermediates can then oxidize organic substrates. The compound’s catalytic activity is facilitated by its ability to form transient complexes with hydrogen peroxide, which enables the transfer of oxygen atoms to the substrate. This process can lead to the activation or inhibition of enzymes, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyltrioxorhenium(VII) can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as in the presence of water. Over time, the degradation of methyltrioxorhenium(VII) can lead to the formation of perrhenates, which have different biochemical properties. Long-term exposure to methyltrioxorhenium(VII) in in vitro or in vivo studies has shown that it can cause oxidative stress and other cellular effects .

Dosage Effects in Animal Models

The effects of methyltrioxorhenium(VII) vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst without causing significant adverse effects. At high doses, methyltrioxorhenium(VII) can induce toxicity, primarily due to its ability to generate reactive oxygen species. This toxicity can manifest as oxidative stress, cellular damage, and other adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher doses .

Metabolic Pathways

Methyltrioxorhenium(VII) is involved in metabolic pathways that include the activation of hydrogen peroxide for oxidation reactions. The compound interacts with enzymes and cofactors that facilitate these reactions. Its catalytic activity can influence metabolic flux and metabolite levels by altering the oxidation state of organic substrates. The compound’s role in these pathways is primarily as a catalyst, enabling the efficient transfer of oxygen atoms to substrates .

Transport and Distribution

Within cells and tissues, methyltrioxorhenium(VII) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of methyltrioxorhenium(VII) are crucial for its catalytic activity, as they determine the availability of the compound in different biochemical contexts .

Subcellular Localization

Methyltrioxorhenium(VII) is localized within specific subcellular compartments, where it exerts its catalytic activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, methyltrioxorhenium(VII) may be directed to the mitochondria, where it can participate in oxidative reactions. The subcellular localization of the compound is essential for its function, as it determines the specific biochemical pathways it can influence .

Preparation Methods

Methyltrioxorhenium(VII) can be synthesized through several routes. One common method involves the reaction of rhenium heptoxide (Re₂O₇) with tetramethyltin ((CH₃)₄Sn). The reaction proceeds as follows :

Re2O7+(CH3)4SnCH3ReO3+(CH3)3SnOReO3\text{Re}_2\text{O}_7 + (\text{CH}_3)_4\text{Sn} \rightarrow \text{CH}_3\text{ReO}_3 + (\text{CH}_3)_3\text{SnOReO}_3 Re2​O7​+(CH3​)4​Sn→CH3​ReO3​+(CH3​)3​SnOReO3​

This method yields methyltrioxorhenium(VII) along with a by-product, trimethyltin oxorhenate. The reaction is typically carried out under controlled conditions to ensure high purity and yield of the desired product .

Comparison with Similar Compounds

Methyltrioxorhenium(VII) is often compared with other oxometal complexes due to its stability in air and higher efficiency . Some similar compounds include:

Methyltrioxorhenium(VII) stands out due to its unique ability to activate hydrogen peroxide efficiently and its versatility in catalyzing a wide range of oxidation reactions .

Properties

IUPAC Name

carbanide;trioxorhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSXFJPZOCRDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].O=[Re](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3O3Re-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370077
Record name Methylrhenium trioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70197-13-6
Record name Methyltrioxorhenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070197136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylrhenium trioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylrhenium(VII) trioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYLTRIOXORHENIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883D8RDD5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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